(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate
Beschreibung
The compound (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate (hereafter referred to as Compound A) is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring, a cyclopentyl group, and a propanenitrile moiety. The phosphate counterion enhances aqueous solubility, making it suitable for pharmaceutical formulations .
Eigenschaften
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWPOCYMYGEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruxolitinib phosphate is synthesized through a multi-step chemical process. The initial steps involve the formation of intermediate compounds, which are then reacted under specific conditions to produce the final product. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of ruxolitinib phosphate involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Salt Formation and Polymorphism
The compound’s phosphate salt is part of a broader strategy to enhance physicochemical properties. Key salt forms and their synthesis pathways include:
Stability and Degradation Pathways
The compound undergoes specific degradation under stress conditions:
Synthetic Modifications for Optimization
Patents highlight targeted modifications to improve efficacy:
-
Cyclopentyl Substitution : The (R)-configuration at the cyclopentyl-propanenitrile chiral center is critical for JAK2 selectivity . Epimerization under basic conditions diminishes activity .
-
Phosphate vs. Free Base : The phosphate salt increases aqueous solubility (2.5 mg/mL vs. 0.1 mg/mL for free base) without affecting kinase inhibition (IC50: JAK1 = 3.3 nM, JAK2 = 2.8 nM) .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related kinase inhibitors:
Wissenschaftliche Forschungsanwendungen
Ruxolitinib phosphate has a wide range of applications in scientific research, including:
Chemistry: Used in the study of JAK/STAT signaling pathways and the development of new kinase inhibitors.
Biology: Investigated for its role in immune cell differentiation and proliferation.
Medicine: Applied in clinical trials for various hematological disorders and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
Ruxolitinib phosphate exerts its effects by inhibiting the activity of JAK1 and JAK2, which are involved in the signaling pathways that regulate immune responses and hematopoiesis. By blocking these pathways, ruxolitinib phosphate reduces inflammation and abnormal blood cell production, leading to its therapeutic effects.
Molecular Targets and Pathways: The primary molecular targets of ruxolitinib phosphate are JAK1 and JAK2, which are part of the JAK/STAT signaling pathway. This pathway is crucial for the regulation of various cellular processes, including cell growth, differentiation, and immune function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Below is a comparative analysis of Compound A with structurally related compounds, focusing on molecular features, substituents, and inferred pharmacological implications.
Key Findings from Comparative Analysis
The 3-oxocyclopentyl analog introduces a polar ketone group, which may improve water solubility but reduce cell membrane penetration compared to Compound A's nonpolar cyclopentyl group.
Counterion Effects :
- The phosphate in Compound A and sulfate in its analog influence pharmacokinetics. Phosphates generally offer better solubility in physiological buffers, while sulfates may enhance stability in acidic environments.
Stereochemical Considerations: The R-configuration in Compound A is critical for binding to chiral enzyme pockets, a feature absent in non-stereospecific analogs like the trimethylsilyl-protected derivative .
Synthetic Utility :
Biologische Aktivität
The compound (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate , also known as a Janus kinase (JAK) inhibitor, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.
- IUPAC Name : (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
- Chemical Formula : C17H21N6O4P
- CAS Number : 1092939-17-7
- Molecular Weight : 404.37 g/mol
- Purity : 97% .
The primary biological activity of this compound involves the inhibition of Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines and growth factors. By modulating JAK activity, this compound can influence multiple cellular processes such as:
- Cell proliferation
- Survival and differentiation
- Immune response modulation
Therapeutic Applications
Research indicates that (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate is particularly effective in treating:
- Autoimmune diseases : Such as psoriasis and rheumatoid arthritis.
- Myeloid proliferative disorders : Including certain types of leukemia.
- Cancer therapies : Targeting specific malignancies through JAK inhibition .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on JAK1 and JAK2, with IC50 values reported at approximately 3.3 nM and 2.8 nM, respectively. These values indicate a high affinity for these targets, suggesting significant therapeutic potential .
In Vivo Studies
Animal model studies have shown promising results in reducing inflammation and tumor growth when treated with this compound. For instance, murine models of psoriasis exhibited decreased lesion severity and reduced cytokine levels following treatment with the JAK inhibitor .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
